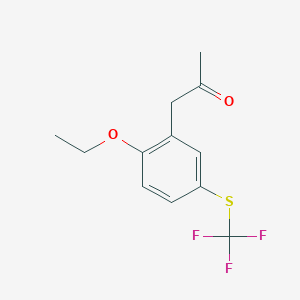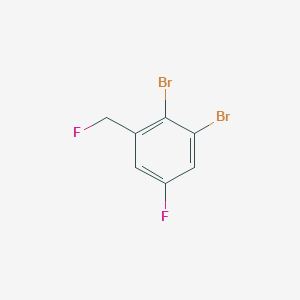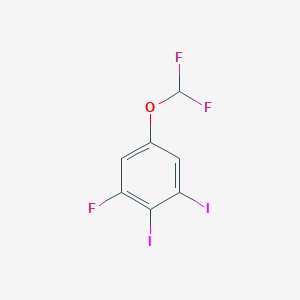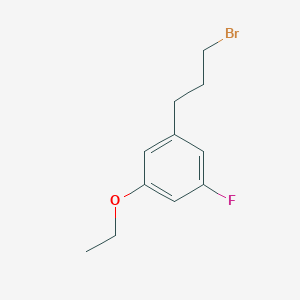![molecular formula C11H8F2N2O3 B14049396 (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a benzimidazole ring, which is further connected to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the benzimidazole derivative is coupled with an appropriate acrylate under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure but different functional groups.
(-)-Carvone: A natural compound with a similar aromatic ring but different substituents and biological activity.
Uniqueness
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to its specific combination of a benzimidazole ring, difluoromethoxy group, and acrylic acid moiety, which confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C11H8F2N2O3 |
|---|---|
Molekulargewicht |
254.19 g/mol |
IUPAC-Name |
3-[4-(difluoromethoxy)-1H-benzimidazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8F2N2O3/c12-11(13)18-10-6(2-4-8(16)17)1-3-7-9(10)15-5-14-7/h1-5,11H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
AOUOELYZSQUDIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1C=CC(=O)O)OC(F)F)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


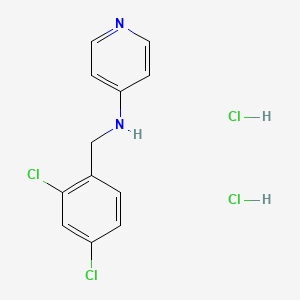

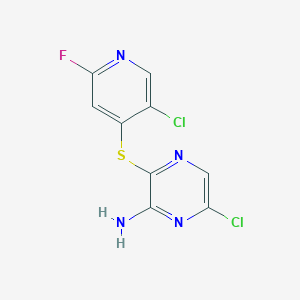
![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)
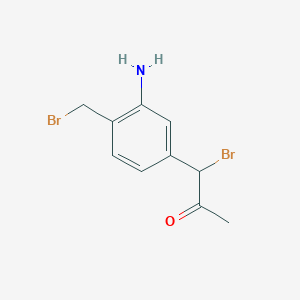
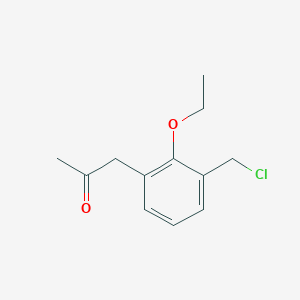


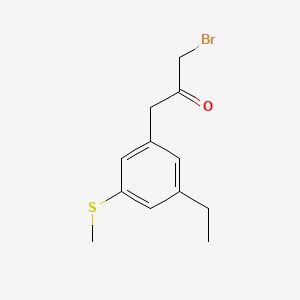
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
